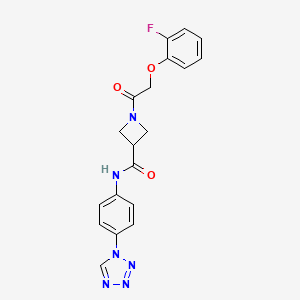

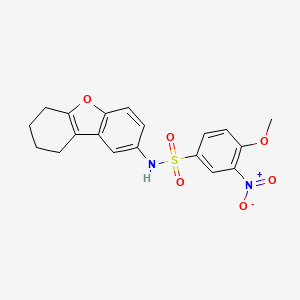

N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-phenylacetamide” is a chemical compound that is not widely documented. It is related to the class of compounds known as thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives have been explored for their anticancer activity. These compounds, including those structurally related to N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-phenylacetamide, have shown promising results in inhibiting tumor cell growth. Specifically, derivatives have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with certain compounds exhibiting high selectivity and inducing apoptosis, albeit not as effectively as cisplatin (Evren et al., 2019).

Antioxidant Properties

Research into the antioxidant properties of thiazole derivatives has been conducted, with findings suggesting that certain 5-arylazo-2-chloroacetamido-4-methylthiazole compounds exhibit antioxidant activity. These studies have used molecular docking to predict antioxidant efficacy, indicating potential applications in combating oxidative stress-related disorders (Hossan, 2020).

Antibacterial and Nematicidal Activity

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities against various bacterial strains, showing promising results. Additionally, some compounds have demonstrated excellent nematicidal activity, offering potential applications in agricultural pest control (Lu et al., 2020).

Acetylcholinesterase Inhibition

The development of thiazole-piperazine derivatives as acetylcholinesterase inhibitors for potential use in treating neurodegenerative diseases has been explored. Some synthesized compounds showed significant inhibitory activity against the acetylcholinesterase enzyme, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (Yurttaş et al., 2013).

Antimicrobial Agents

A series of thiazolidin-4-one derivatives has been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents (Baviskar et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Thiazole derivatives have been reported to interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The specific ADME properties and bioavailability of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the solubility of this compound may influence its pharmacokinetics and bioavailability.

Result of Action

The specific molecular and cellular effects of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide The solubility of thiazole derivatives in various solvents suggests that the solvent environment may influence their action .

Propriétés

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-17(23-19(21-14)16-10-6-3-7-11-16)13-20-18(22)12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESBXUITJKMLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)

![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)

![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)